6-Bromopteridine

Description

Chemical Significance of Pteridine (B1203161) Core Structures

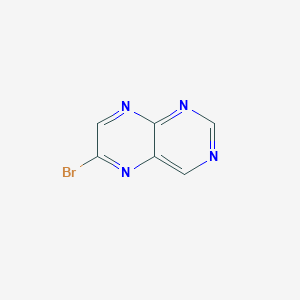

Pteridine is an aromatic heterocyclic compound composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. This bicyclic system is not merely a synthetic curiosity but is the core structure of a wide range of biologically vital molecules, such as folic acid and biopterin. In medicinal chemistry, the pteridine nucleus is recognized as a "privileged scaffold," meaning its framework is recurrently found in molecules with diverse biological activities. Its derivatives have been investigated for a multitude of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial therapies. The arrangement of nitrogen atoms within the rings creates a unique electronic landscape, making the scaffold susceptible to various chemical modifications and a versatile template for drug design.

Historical Development of Pteridine Synthesis Methodologies

The synthesis of the pteridine ring system has been a subject of chemical research for over a century. Early and still relevant methods for constructing the pteridine core often involve the condensation of a suitably substituted 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, a route known as the Gabriel-Isay synthesis. Another classical approach is the Timmis synthesis, which utilizes the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group. These foundational methods paved the way for the creation of a vast library of pteridine derivatives. Over the decades, these routes have been refined, and new methodologies, including microwave-assisted syntheses, have been developed to improve efficiency, yield, and substrate scope.

Overview of Halogenated Pteridine Research Context

The introduction of halogen atoms onto the pteridine scaffold represents a critical strategy for chemical diversification. Halogenated pteridines, particularly chloro- and bromo-derivatives, serve as exceptionally versatile intermediates in organic synthesis. The carbon-halogen bond provides a reactive "handle" that allows for the subsequent introduction of a wide array of functional groups. This is primarily achieved through two major classes of reactions: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pteridine ring system facilitates nucleophilic attack, allowing the halogen to be displaced by various nucleophiles. Furthermore, bromo- and iodo-substituted pteridines are excellent substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This strategic use of halogenation is central to the synthesis of complex, highly functionalized pteridine derivatives for screening as potential drugs and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

6-bromopteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHKHHWQCBHZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857529 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260880-75-8 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromopteridine

De Novo Synthesis Approaches to the Pteridine (B1203161) Ring System Incorporating Bromine

De novo synthesis involves the systematic construction of the bicyclic pteridine core from simpler, acyclic or monocyclic precursors. This approach is advantageous as it allows for the precise placement of the bromine substituent by using a brominated starting material.

One of the foundational strategies for pteridine synthesis involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. researchgate.net In the context of 6-bromopteridine synthesis, this requires a pyrimidine (B1678525) precursor that already contains a bromine atom at the appropriate position. The synthesis of brominated pyrimidines is a well-established field, often serving as a crucial first step for more complex heterocyclic constructions. google.comnih.gov

For instance, a suitably substituted and brominated diaminopyrimidine can be reacted with a dicarbonyl compound like glyoxal. The cyclocondensation reaction forms the pyrazine (B50134) ring, fusing it to the existing brominated pyrimidine ring and yielding the this compound core. The specific reaction conditions, such as solvent and temperature, are optimized to maximize the yield of the desired pteridine.

Table 1: Illustrative De Novo Synthesis via Brominated Pyrimidine

| Brominated Pyrimidine Precursor | Reaction Partner | General Conditions | Product |

|---|---|---|---|

| 4,5-Diamino-6-bromopyrimidine | Glyoxal | Acidic or neutral conditions, reflux in a suitable solvent (e.g., ethanol) | This compound |

| 2-Amino-5,6-diamino-4-bromopyrimidine | Methylglyoxal | Mild heating in an alcoholic solvent | 2-Amino-6-bromo-7-methylpteridine |

An alternative de novo approach begins with a brominated pyrazine derivative. Pyrazine compounds serve as versatile scaffolds in the synthesis of numerous bioactive molecules. researchgate.net In this strategy, a brominated 2,3-diaminopyrazine (B78566) is condensed with a reagent that provides the necessary carbon atoms to form the pyrimidine ring.

This pathway might involve reacting a compound like 5-bromo-2,3-diaminopyrazine with a reagent such as glyoxylic acid or a related derivative. The reaction proceeds through the formation of the pyrimidine ring onto the pyrazine core, resulting in the this compound structure. The choice of precursors and reaction conditions dictates the final substitution pattern on the pteridine ring.

Bromination of Pteridine Derivatives at the C6 Position

This second major category of synthesis involves the direct introduction of a bromine atom onto a pre-formed pteridine or pterin (B48896) (2-amino-4-oxo-pteridine) ring. The C6 and C7 positions of the pteridine ring are susceptible to substitution reactions, making direct halogenation a viable strategy. nih.govherts.ac.uk

Direct halogenation can be achieved by treating a pteridine derivative with molecular bromine (Br₂). This reaction often requires specific conditions, such as elevated temperatures or the presence of a solvent that can facilitate the reaction. The electron-deficient nature of the pteridine ring system generally necessitates forcing conditions for direct bromination to occur, and selectivity can be an issue, potentially leading to a mixture of products.

Electrophilic bromination is a more controlled method for introducing a bromine atom onto an aromatic or heteroaromatic ring. libretexts.org This technique employs a brominating agent that acts as a source of an electrophilic bromine species (Br⁺). Common reagents for this purpose include N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govresearchgate.net

The reaction typically proceeds by activating the brominating agent, sometimes with a Lewis acid catalyst, to generate a potent electrophile. nih.gov This electrophile is then attacked by the electron-rich pteridine ring, leading to the formation of a carbocation intermediate (a sigma complex). libretexts.org Subsequent loss of a proton re-establishes the aromaticity of the ring and yields the this compound product. The reactivity of the pteridine substrate and the choice of solvent and temperature are crucial for achieving high yields and selectivity for the C6 position.

Table 2: Comparison of Electrophilic Brominating Agents

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Aprotic solvents (e.g., DMF, CH₃CN), often requires an initiator for radical pathways or occurs under polar conditions for electrophilic pathways. | Easier to handle than liquid bromine; mild reaction conditions are often possible. | Can participate in both radical and electrophilic pathways depending on conditions. youtube.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvents (e.g., CH₂Cl₂, DMF); reactivity can be enhanced with Lewis acids. nih.govfiu.edu | Efficient source of electrophilic bromine; stable crystalline solid. | May require acidic catalysts for efficient bromination of less reactive substrates. nih.gov |

Radical substitution is another possible mechanism for the bromination of the pteridine nucleus. herts.ac.uk Free radical bromination typically involves three steps: initiation, propagation, and termination. byjus.comyoutube.com This pathway is often initiated by UV light or a chemical radical initiator, which generates bromine radicals (Br•) from a source like NBS. youtube.com

In the propagation step, a bromine radical abstracts a hydrogen atom from the C6 position of the pteridine ring, creating a pteridinyl radical. This radical then reacts with a bromine source (e.g., Br₂ or another molecule of NBS) to form this compound and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com Radical reactions can sometimes offer different selectivity compared to electrophilic pathways and may be advantageous for substrates that are sensitive to strong acids or electrophiles.

Functional Group Interconversions Leading to this compound

Functional group interconversion represents a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, this involves the conversion of other halogenated or oxygenated pteridine precursors.

The synthesis of this compound can be achieved from other halogenated pteridines, such as 6-chloro- or 6-iodopteridines, through halogen exchange reactions. These reactions are typically driven by the relative bond strengths of the carbon-halogen bonds and the nature of the halide source.

Halogen exchange reactions on aryl halides can be facilitated by metal catalysts. While specific examples for the conversion of 6-chloro- or 6-iodopteridine to this compound are not extensively detailed in the available literature, general principles of metal-catalyzed halogen exchange can be applied. science.govfrontiersin.orgrsc.org For instance, copper- or palladium-catalyzed reactions are commonly employed for such transformations on various aromatic systems. rsc.org The reaction would theoretically involve the treatment of a 6-halopteridine with a bromide salt in the presence of a suitable catalyst.

Table 1: Potential Halogen Exchange Reactions for this compound Synthesis (Note: The following table is based on general principles of halogen exchange reactions and serves as a theoretical guide, as specific literature on these exact conversions for pteridines is limited.)

| Starting Material | Reagents | Catalyst | Potential Product |

| 6-Chloropteridine | NaBr, KBr, or CuBr | Cu(I) salts, Pd complexes | This compound |

| 6-Iodopteridine | CuBr | Cu(I) salts | This compound |

The choice of catalyst and reaction conditions would be crucial to ensure high conversion and minimize side reactions. The reactivity order for halogen exchange typically follows the trend I > Br > Cl, suggesting that the conversion of 6-iodopteridine would likely be more facile than that of 6-chloropteridine. wikipedia.org

Another important route to this compound involves the transformation of oxygenated pteridine analogues, such as pteridin-6(5H)-one or 6-hydroxypteridine. These precursors can be converted to the corresponding 6-bromo derivative by treatment with a suitable brominating agent.

Common reagents for the conversion of hydroxylated heteroaromatics to their bromo-derivatives include phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). These reagents effectively replace the hydroxyl group with a bromine atom. While direct experimental data for the bromination of pteridin-6-ol is scarce, the analogous conversion of hydroxypyridines to bromopyridines is a well-established transformation and suggests the feasibility of this approach for the pteridine system.

Table 2: Potential Reagents for the Conversion of Oxygenated Pteridines to this compound (Note: This table is based on established methods for analogous heterocyclic systems.)

| Starting Material | Reagent(s) | Expected Product |

| Pteridin-6(5H)-one | POBr₃ | This compound |

| 6-Hydroxypteridine | PBr₅ / POCl₃ | This compound |

Catalyst-Mediated Synthetic Pathways to this compound

Catalyst-mediated reactions offer powerful tools for the direct introduction of bromine onto the pteridine scaffold, often with high regioselectivity and under milder conditions compared to traditional methods. These pathways can be broadly divided into transition metal catalysis and organocatalysis.

Transition metal catalysis, particularly with palladium, has emerged as a versatile method for the C-H functionalization of aromatic and heteroaromatic compounds. The direct C-H bromination of pteridine at the C6 position represents a highly atom-economical approach to this compound.

While specific literature on the palladium-catalyzed C-H bromination of the parent pteridine is limited, related transformations on other nitrogen-containing heterocycles have been extensively studied. These reactions typically involve a palladium catalyst, a directing group (if necessary for regioselectivity), and a bromine source. The C-H bond at the C6 position of the pteridine ring is electron-deficient, which can make direct electrophilic bromination challenging. However, transition metal-catalyzed C-H activation can overcome this limitation.

A plausible, though not yet reported, pathway could involve the use of a palladium(II) catalyst in the presence of an oxidant and a bromide source to effect the direct bromination of the pteridine core.

Organocatalysis provides a metal-free alternative for various organic transformations, including halogenations. The application of organocatalysts in the bromination of heteroaromatic compounds is an area of growing interest. These catalysts can activate the substrate or the brominating agent, facilitating the reaction under mild conditions.

For the synthesis of this compound, an organocatalytic approach would likely involve the use of a catalyst that can enhance the electrophilicity of the bromine source or increase the nucleophilicity of the pteridine ring at the C6 position. While specific organocatalytic methods for the direct bromination of pteridine have not been prominently reported, the general success of organocatalysis in the selective halogenation of other heterocycles suggests its potential applicability. nih.gov

Reaction Mechanisms and Reactivity of 6 Bromopteridine

Free Radical Substitution Pathways

Pteridines, including halogenated derivatives like 6-bromopteridine, are known to undergo reactions with free radicals. Unsubstituted pteridine (B1203161) itself can react with radical intermediates such as RCO·, RCH(OH)·, and Ph·, typically leading to substitution at the 6- and 7-positions under mild conditions clockss.org. While specific studies detailing the free radical substitution pathways for this compound are not extensively documented in the provided search results, the general principles of free radical substitution, as observed with alkanes and other heterocycles, suggest that the C-Br bond could be susceptible to homolytic cleavage. Such pathways involve initiation (formation of radicals), propagation (chain reactions involving radical intermediates), and termination (combination of radicals) savemyexams.comvedantu.comsavemyexams.com. In the context of this compound, a radical could potentially abstract the bromine atom or attack other positions on the ring, leading to complex product mixtures.

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental mechanism in many chemical reactions, involving the transfer of a single electron between chemical species. In organic chemistry, SET can initiate radical chain reactions, leading to the formation of radical ions rsc.orgresearchgate.net. For halogenated aromatic or heteroaromatic compounds, SET can lead to reductive cleavage of the carbon-halogen bond. This occurs when an electron is transferred to the molecule, forming an anion radical, which can then fragment, often expelling a halide ion rsc.org. While direct studies on SET mechanisms specifically involving this compound are limited in the provided results, the general reactivity of aryl halides suggests that SET could be a plausible pathway for its transformation, particularly under reductive electrochemical or photochemical conditions. For instance, SET is a key step in various photocatalytic reactions where electron-rich species donate electrons to substrates, initiating radical pathways beilstein-journals.orgsioc-journal.cn.

Reductive Debromination Strategies

Reductive debromination is a crucial process for removing the bromine atom from this compound, typically yielding pteridine. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a well-established method for the reductive dehalogenation of organic compounds. This process typically involves using hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, often supported on carbon. The mechanism generally involves the adsorption of hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the substrate, leading to the cleavage of the C-Br bond and the formation of pteridine and hydrogen bromide. Research into the catalytic hydrogenation of bio-derived aromatics highlights the importance of catalyst properties and reaction conditions in determining the rate and selectivity of these processes rsc.orgrepec.org. While specific catalytic hydrogenation conditions for this compound are not detailed, it is a standard technique expected to be effective.

Chemical reduction offers an alternative to catalytic hydrogenation for reductive debromination. Various reducing agents can be employed, including metal hydrides, dissolving metals, or organometallic reagents. For example, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents, though their effectiveness for aryl halide reduction can vary. More potent reducing systems or specific reagents designed for dehalogenation might be necessary. The general principle involves the transfer of electrons from the reducing agent to the carbon-bromine bond, facilitating its cleavage.

Photochemical and Electrochemical Reactivity

The pteridine ring system can exhibit photochemical and electrochemical activity. Photochemical reactions are initiated by light absorption, often involving excited states, electron transfer, or energy transfer processes beilstein-journals.orgsioc-journal.cn. Electrochemical reactions involve electron transfer at an electrode surface, allowing for controlled reduction or oxidation.

The reactivity of halogenated heterocycles under photochemical conditions can involve C-X bond cleavage, often facilitated by light absorption and subsequent radical or ionic intermediates. Similarly, electrochemical reduction can lead to the reductive cleavage of the C-Br bond, forming pteridine. Studies on similar systems suggest that electrochemical potentials can be tuned to achieve selective debromination researchgate.net. While specific data for this compound's photochemical or electrochemical reactions are not explicitly detailed in the provided snippets, these methods are generally applicable for dehalogenation and functionalization of such compounds. The EPA's classification of VOCs based on photochemical reactivity indicates that compounds can vary significantly in their atmospheric reaction rates pcimag.comepa.gov, suggesting that the pteridine core itself might influence these properties.

6 Bromopteridine As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Diverse Pteridine (B1203161) Derivatives

The pteridine ring system, a fused bicyclic heterocycle composed of pyrimidine (B1678525) and pyrazine (B50134) rings, is a fundamental structural motif found in numerous biologically significant molecules, including folic acid and riboflavin. The C6 position of the pteridine ring is a key site for functionalization, and 6-bromopteridine serves as an excellent electrophilic precursor for introducing various substituents at this position. The inherent reactivity of the carbon-bromine bond allows for participation in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) pathways.

Synthesis of Alkyl- and Aryl-Substituted Pteridines

The introduction of carbon-based substituents, such as alkyl and aryl groups, at the C6 position of pteridines is efficiently achieved through palladium-catalyzed cross-coupling reactions. This compound readily participates in these transformations, forming new carbon-carbon bonds with organometallic reagents.

Suzuki-Miyaura Coupling: Reaction of this compound with aryl or vinyl boronic acids, catalyzed by palladium complexes (e.g., Pd(PPh3)4, PdCl2(dppf)) in the presence of a base (e.g., K2CO3, Cs2CO3), allows for the direct installation of aryl and vinyl moieties at C6. wikipedia.org notes the general applicability of palladium-mediated substitution of 6-halo-pteridines.

Negishi Coupling: The use of organozinc reagents in conjunction with palladium catalysis provides another avenue for introducing alkyl and aryl groups. organic-chemistry.org highlights the successful application of Negishi coupling with pteridine-O-sulfonates, indicating the potential for similar reactivity with this compound.

Stille Coupling: While less commonly employed due to the toxicity of organotin reagents, Stille coupling with organostannanes can also be utilized for C-C bond formation at the C6 position. organic-chemistry.org mentions Stille coupling of related pteridine derivatives.

These methods enable the synthesis of pteridines bearing diverse hydrophobic or π-rich substituents, which can influence their electronic properties, solubility, and biological interactions.

Formation of Amino- and Alkoxy-Pteridines

The C6-Br bond in this compound is also susceptible to nucleophilic substitution, allowing for the introduction of heteroatom-containing functional groups.

Amination: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple this compound with primary or secondary amines, leading to the formation of 6-amino-substituted pteridines. organic-chemistry.org details the general success of such reactions with aryl and heteroaryl halides.

Alkoxylation/Phenoxylation: Nucleophilic aromatic substitution with alkoxides or phenoxides can replace the bromine atom with alkoxy or phenoxy groups, respectively. lookchem.com notes that bromopteridine is stable under alkoxylation conditions, facilitating the synthesis of 6-alkoxy-pteridines.

These transformations are crucial for introducing polar or hydrogen-bonding functionalities, which can significantly impact the solubility and biological activity of the resulting pteridine derivatives.

Introduction of Complex Side Chains at C6

Beyond simple alkyl and aryl groups, this compound serves as a versatile platform for incorporating more complex side chains.

Sonogashira Coupling: The reaction of this compound with terminal alkynes under palladium and copper co-catalysis is a well-established method for introducing alkynyl functionalities at C6. wikipedia.org and organic-chemistry.org specifically mention the utility of 6-halo-pteridines in Sonogashira couplings. This provides access to pteridines with extended π-systems or handles for further click chemistry modifications.

Heck Reaction: The coupling of this compound with alkenes via the Heck reaction allows for the formation of C6-alkenyl pteridines.

Functional Group Tolerance: Many of these palladium-catalyzed cross-coupling reactions exhibit good tolerance for various functional groups present in the coupling partners, allowing for the synthesis of highly functionalized pteridines in a convergent manner. nih.gov describes pteridine derivative synthesis involving coupling reactions as part of a multi-step sequence.

Table 1: Representative Transformations of this compound at the C6 Position

| Reaction Type | Coupling Partner Example | Catalyst/Conditions | Introduced Group | References |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd catalyst, Base | Aryl | wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynyl | wikipedia.org, organic-chemistry.org |

| Amination (C-N Coupling) | Amine | Pd catalyst, Ligand, Base | Amino | organic-chemistry.org |

| Nucleophilic Substitution | Alkoxide/Phenoxide | Base (e.g., NaOMe), Solvent (e.g., MeOH) | Alkoxy/Phenoxy | lookchem.com |

| Negishi Coupling | Organozinc Reagent | Pd catalyst | Alkyl/Aryl | organic-chemistry.org |

Building Block for Fused Heterocyclic Systems Containing the Pteridine Core

The pteridine scaffold can be further elaborated by annulating additional rings to form fused heterocyclic systems. This compound, with its reactive C6-Br bond, can serve as a precursor in cyclization reactions to construct such fused systems. While direct examples of this compound being used to form fused systems are less prevalent in general literature, the established chemistry of halo-heterocycles provides a strong rationale for its utility.

Halo-heterocycles, particularly those bearing halogens on electron-deficient aromatic rings, are frequently employed as electrophilic partners in transition metal-catalyzed annulation reactions. For instance, palladium catalysis is commonly used to facilitate intramolecular cyclizations or intermolecular cascade reactions that lead to the formation of fused polycyclic structures. rsc.org demonstrates the formation of fused polycycles via a palladium-catalyzed tandem reaction involving a bromo-benzylidene compound. Similarly, researchgate.net describes the synthesis of thieno[2,3-b]pyrazines using chloro-pyrazines, highlighting the role of halogenated pyrazines in forming fused systems.

By strategically functionalizing the C6 position of this compound with suitable nucleophilic or unsaturated groups, or by employing it in reactions with bifunctional reagents, it is possible to construct new rings fused to the pteridine core. This could involve intramolecular cyclization after a cross-coupling reaction at C6, or intermolecular cascade reactions where the C6-Br bond participates in bond formation. Such fused pteridine systems are of interest for their unique electronic properties and potential biological activities, analogous to other fused nitrogen heterocycles like pyrido[2,3-b]pyrazines nih.gov or pyrido[2,3-d]pyrimidines nih.gov.

Utilization in the Construction of Macrocyclic Structures Incorporating Pteridine Moieties

Macrocyclic compounds, characterized by their large ring structures, are gaining significant attention in drug discovery and materials science due to their unique conformational properties and ability to bind guest molecules. The synthesis of macrocycles often relies on the modular assembly of pre-functionalized building blocks. This compound, with its reactive C6-Br bond, can act as such a building block, allowing for the incorporation of the pteridine moiety into macrocyclic frameworks.

The synthesis of macrocycles typically involves coupling reactions that form covalent bonds between linear precursors, which are then cyclized. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, are frequently employed for this purpose, enabling the formation of carbon-carbon or carbon-nitrogen bonds in a controlled manner. mdpi.com and nih.gov discuss general strategies for macrocycle synthesis in drug discovery, emphasizing modular assembly and diverse synthetic approaches. chemistryviews.org describes one-step condensation reactions for large aromatic macrocycles.

By functionalizing this compound with appropriate linker groups, or by using it in reactions with other bifunctional monomers, it can be integrated into larger cyclic structures. The pteridine unit can impart specific electronic, photophysical, or biological properties to the resulting macrocycle. For instance, the nitrogen atoms within the pteridine ring can serve as coordination sites for metal ions, leading to metallamacrocycles. Alternatively, the pteridine moiety can act as a recognition element or a pharmacophore within a larger macrocyclic drug candidate.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single reaction vessel, often in a cascade fashion. These reactions offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity, making them highly attractive for combinatorial chemistry and drug discovery. acsgcipr.org, organic-chemistry.org, tcichemicals.com, nih.gov, mdpi.com provide comprehensive overviews of MCRs.

This compound, with its reactive C6-Br bond, is a potential candidate for participation in MCRs. The C6-Br bond can act as an electrophilic site, enabling it to react with nucleophilic components or participate in metal-catalyzed bond-forming events within an MCR sequence. For example, it could be envisioned to react with amines and carbonyl compounds in a manner analogous to known MCRs that form heterocyclic systems. nih.gov and nih.gov highlight the use of transition metal catalysis in MCRs for synthesizing aromatic heterocycles, a strategy that could be applied to this compound.

By incorporating this compound into MCRs, chemists can efficiently generate libraries of pteridine derivatives with diverse substituents at the C6 position and potentially other positions, depending on the MCR design. This approach allows for the rapid exploration of chemical space around the pteridine core, accelerating the identification of novel compounds with desired biological activities or material properties. Tandem reactions, which involve a sequence of reactions occurring without isolation of intermediates wikipedia.org, illinois.edu, rsc.org, also represent a valuable strategy where this compound could be utilized.

Compound List:

this compound

Pteridine

Folic Acid

Riboflavin

2,4-Diamino-6-bromomethyl pteridine

2,4,5,6-Tetraaminopyrimidine

2-(dimethylamino)pteridin-4(3H)-one

6-methoxy-substituted pteridine

6-amino-substituted pteridines

6-alkoxy-pteridines

6-amino-1,3-disubstituted uracils

Pyrido[2,3-d]pyrimidine-2,4-dione

Pyrido[2,3-b]pyrazine

Thieno[2,3-b]pyrazines

2-chloro-3-lithiopyrazine

Benzo[b]naphtho[2,3-d]oxocin-6-ones

2-(2-bromobenzylidene)cyclobutanone

2-alkynylphenol

Terphen[n]arenes (TPn)

Quaterphen[n]arenes (QPn)

Arylboronic acids

Organozinc reagents

Organostannanes

Terminal alkynes

Alkenes

Primary amines

Secondary amines

Alkoxides

Phenoxides

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide profound insights into the molecular architecture of 6-Bromopteridine by examining the interaction of the molecule with electromagnetic radiation. Each method offers a unique spectral signature, contributing to a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the precise arrangement of atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound would display characteristic signals for each of its hydrogen atoms. For instance, the protons on the pteridine (B1203161) ring system are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the nitrogen atoms and the bromine substituent.

¹³C NMR: The carbon-13 NMR spectrum provides a detailed map of the carbon framework. The carbon atoms within the heterocyclic ring system will resonate at distinct chemical shifts. The carbon atom directly bonded to the bromine (C6) is expected to be significantly influenced by the halogen's electronegativity. A typical ¹³C NMR spectrum of an organic molecule will show distinct peaks for each unique carbon environment. oxinst.com

¹⁵N NMR: Nitrogen-15 NMR spectroscopy can offer further structural detail by probing the nitrogen atoms of the pteridine core. Although less common than ¹H and ¹³C NMR, it can provide valuable information about the electronic environment of the nitrogen atoms, which is crucial for understanding the molecule's chemical properties.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 9.0 | Chemical shifts are influenced by the positions of nitrogen atoms and the bromine substituent. |

| ¹³C | 110 - 160 | The C6 carbon attached to bromine will have a characteristic shift. |

Mass spectrometry (MS) is employed to ascertain the molecular weight of this compound and to analyze its fragmentation patterns, which aids in confirming its structure. biorxiv.org The mass spectrum will exhibit a molecular ion peak corresponding to the compound's exact mass. A key feature will be the isotopic pattern of bromine, with two prominent peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for aromatic and halogenated compounds involve the loss of the halogen atom or cleavage of the heterocyclic ring. libretexts.orgyoutube.com

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion peak showing the characteristic bromine isotope pattern (M and M+2). |

| [M-Br]⁺ | Loss of the bromine atom. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum will show absorption bands characteristic of the vibrations of the molecule's bonds. msu.edu Key absorptions would include C-H stretching from the aromatic ring (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the pteridine ring (1600-1400 cm⁻¹), and the C-Br stretching vibration (typically in the 690-515 cm⁻¹ region). lumenlearning.comlibretexts.org The region from 1300-900 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the compound. vscht.cz

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to the IR spectrum. iku.edu.tr It can be used to study the vibrational modes of the pteridine ring system and the C-Br bond. Resonance Raman spectroscopy can be employed to selectively enhance the vibrations of the chromophoric pteridine core. nih.govnih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C and C=N Stretch | 1600 - 1400 | IR, Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. shu.ac.uk The conjugated pteridine ring system acts as a chromophore, absorbing light in the UV-Vis region and promoting electrons from lower to higher energy molecular orbitals. libretexts.orgubbcluj.ro The absorption of UV or visible light corresponds to the excitation of outer electrons, leading to electronic transitions. shu.ac.uk The spectrum would exhibit characteristic absorption maxima (λmax) that are indicative of the electronic structure of the pteridine core. These transitions are typically π → π* and n → π* in nature. uzh.chyoutube.com

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 400 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation and purification of this compound from reaction mixtures and for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity analysis of this compound. The development of a robust HPLC method is crucial for obtaining reliable analytical results.

A reversed-phase HPLC method would typically be employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Method development involves optimizing various parameters to achieve efficient separation of the target compound from any impurities. ijpsnonline.comnih.gov Detection is commonly performed with a UV-Vis detector set at a wavelength where this compound exhibits strong absorbance. researchgate.net

Table 5: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific λmax |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Due to its polarity and low volatility in its native state, this compound is not directly amenable to analysis by gas chromatography (GC). Pteridines, as a class of compounds, often require derivatization to increase their volatility for GC analysis. A common and effective method for this is silylation, which involves replacing active hydrogen atoms in the molecule with trimethylsilyl (B98337) (TMS) groups.

The tautomeric nature of the pteridine ring system in this compound presents multiple sites for derivatization, including the amino and lactam/lactim functional groups. A typical derivatization protocol would involve reacting this compound with a potent silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). To ensure complete derivatization and prevent the formation of multiple tautomeric derivatives, a preliminary methoximation step using methoxyamine hydrochloride in pyridine (B92270) is often employed. This step stabilizes the keto-enol tautomers.

The derivatized, volatile this compound can then be analyzed by GC-Mass Spectrometry (GC-MS). The sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the derivatized this compound.

Table 1: Illustrative GC-MS Parameters for Analysis of Silylated this compound

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70°C (1 min hold), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min (5 min hold) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| MS Ion Source | Electron Impact (EI) at 70 eV |

| Mass Range | 40-650 amu |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture are separated based on their differential affinity for the stationary and mobile phases.

The polarity of the compounds plays a crucial role in their separation. Silica gel is a polar stationary phase, so more polar compounds will have stronger interactions with it and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further, yielding a higher Rf value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For monitoring a reaction that synthesizes or modifies this compound, a suitable solvent system would be one that provides a clear separation between the starting materials, intermediates, and the final product. Given the polar nature of the pteridine core, a mixture of a moderately polar solvent and a nonpolar solvent is often effective. For instance, a mixture of ethyl acetate (B1210297) and hexane, or chloroform (B151607) and methanol, could be explored. The progress of the reaction can be visualized by observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. Visualization is typically achieved under UV light, as the pteridine ring system is UV-active.

Table 2: Hypothetical TLC Data for a Reaction Involving this compound

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Observations under UV light |

| Starting Material | 0.3 | Quenched spot |

| This compound Product | 0.5 | Quenched spot |

X-ray Crystallography for Solid-State Structure Determination and Conformation

To perform X-ray crystallography, a single crystal of this compound of suitable size and quality is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated.

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest search, analysis of closely related pteridine derivatives provides insight into the expected structural features. For instance, the crystal structure of a substituted pteridine would reveal the planarity of the bicyclic ring system, the precise location of the bromine atom, and any intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. The resulting crystallographic information is typically deposited in a standard format, the Crystallographic Information File (CIF).

Table 3: Representative Crystallographic Data for a Substituted Pteridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its stoichiometry. For this compound, this involves quantifying the percentage of carbon, hydrogen, nitrogen, and bromine.

Combustion Analysis for C, H, N Content

Combustion analysis is the standard method for determining the weight percentages of carbon, hydrogen, and nitrogen in an organic compound. A small, precisely weighed sample of this compound is combusted in a stream of pure oxygen at high temperatures. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂.

The resulting gases are passed through a series of traps that selectively absorb each component. The amount of each gas is then determined, and from this, the percentage of each element in the original sample is calculated. The experimental results are then compared to the theoretical values calculated from the molecular formula of this compound (C₆H₃BrN₄). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the sample. researchgate.net

Table 4: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C₆H₃BrN₄)

| Element | Theoretical % | Expected Experimental % Range |

| Carbon (C) | 34.15 | 33.75 - 34.55 |

| Hydrogen (H) | 1.43 | 1.03 - 1.83 |

| Nitrogen (N) | 26.55 | 26.15 - 26.95 |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Bromine Content

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate technique for determining the bromine content in this compound. rsc.org A sample of the compound is first digested, typically using microwave-induced combustion, to convert the organically bound bromine into a soluble bromide form. researchgate.net

The resulting solution is then introduced into the ICP-MS instrument. The sample is nebulized into a fine aerosol and transported into a high-temperature argon plasma. The intense heat of the plasma atomizes and ionizes the bromine atoms. These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector measures the abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), allowing for the precise quantification of the bromine concentration in the original sample. The high resolution of modern ICP-MS instruments can overcome potential polyatomic interferences, ensuring accurate results. rsc.org The limit of detection for bromine by ICP-MS can be in the sub-ppb range, making it an exceptionally powerful tool for trace-level quantification. rsc.org

Table 5: Key Performance Characteristics of ICP-MS for Bromine Analysis

| Parameter | Typical Value |

| Limit of Detection (in solution) | 0.08 ng/mL (high resolution) rsc.org |

| Precision (RSD) | < 5% |

| Accuracy | Typically >95% agreement with certified values researchgate.net |

Theoretical and Computational Chemistry Studies of 6 Bromopteridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Applications to Molecular Geometry and Stability

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 6-Bromopteridine would involve optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (the global minimum on the potential energy surface). This would provide precise bond lengths, bond angles, and dihedral angles.

Subsequent frequency calculations would confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and would yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy. These values are crucial for assessing the molecule's stability. Different DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be benchmarked to ensure the reliability of the results.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound. (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Parameter | Value (B3LYP/6-311+G(d,p)) |

| C-Br Bond Length (Å) | Data not available |

| N1-C2 Bond Length (Å) | Data not available |

| C6-C7 Bond Angle (°) | Data not available |

| Dihedral Angle N5-C6-C7-N8 (°) | Data not available |

| Total Dipole Moment (Debye) | Data not available |

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, which are based on first principles without empirical parameters, provide a highly accurate description of a molecule's electronic configuration. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be used to calculate the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. Analysis of the molecular orbitals would reveal the distribution of electron density and identify potential sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis could also be performed to understand charge distribution and intramolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While pteridine (B1203161) itself is a rigid ring system, molecular dynamics (MD) simulations are invaluable for studying the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. An MD simulation would model the atomic motions of the system over time, governed by a force field.

This approach would allow for the exploration of intermolecular interactions, such as hydrogen bonding or π-stacking with solvent molecules or a biological target. By simulating the system for nanoseconds or longer, researchers could analyze the stability of these interactions and calculate binding free energies, which are crucial in fields like drug design.

Computational Studies of Reaction Mechanisms and Energetics

Computational methods are powerful tools for elucidating the step-by-step pathways of chemical reactions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For a proposed reaction involving this compound (e.g., a nucleophilic substitution at the bromine-bearing carbon), computational chemists would first locate the transition state (TS) structure on the potential energy surface. The TS represents the highest energy point along the reaction pathway and is characterized by a single imaginary frequency.

Once the TS is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation would be performed. The IRC analysis maps the path of steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the desired minima.

Activation Energy and Reaction Pathway Mapping

The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed.

This profile provides a visual map of the reaction pathway, illustrating the energy changes that occur as the reaction progresses. youtube.comkhanacademy.org Comparing the activation energies of different potential pathways allows for the prediction of the most favorable reaction mechanism. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are invaluable for the structural elucidation of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

For this compound, a theoretical study would involve optimizing its molecular geometry at a specific level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)). Following this, NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method would yield predicted ¹H and ¹³C chemical shifts. These theoretical values are typically referenced against a standard, such as Tetramethylsilane (TMS), and can be correlated with experimental data to confirm the molecular structure.

Similarly, vibrational frequency calculations would provide the theoretical infrared (IR) and Raman spectra. These calculations predict the frequencies of various vibrational modes, such as C-H stretching, C=N stretching, and the vibrations of the pteridine ring system. The predicted frequencies are often scaled by an empirical factor to better match experimental spectra. A detailed analysis of these modes can help in the complete vibrational assignment of the molecule.

Hypothetical Data Table for Predicted ¹H NMR Chemical Shifts of this compound: This table is for illustrative purposes only and does not represent actual calculated data.

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | Value |

| H-4 | Value |

Hypothetical Data Table for Predicted Vibrational Frequencies of this compound: This table is for illustrative purposes only and does not represent actual calculated data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | Value |

| C-H Stretch | Value |

| C=N Stretch | Value |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery and for understanding the structural basis of ligand-protein interactions.

A molecular docking study of this compound would involve selecting a relevant protein target. Given the pteridine core, potential targets could include enzymes like dihydrofolate reductase or pteridine reductase. The study would utilize a docking program (e.g., AutoDock, GOLD) to place various conformations of this compound into the active site of the chosen protein.

The results would be analyzed based on scoring functions that estimate the binding affinity. More importantly, a structural analysis of the top-ranked poses would reveal key intermolecular interactions. These could include hydrogen bonds between the nitrogen atoms of the pteridine ring and amino acid residues, π-π stacking interactions between the aromatic system and residues like phenylalanine or tyrosine, and halogen bonds involving the bromine atom. This analysis provides valuable insights into the specific residues and types of forces that govern the binding of this compound to a protein, which is fundamental for understanding its potential biological role and for the rational design of related compounds.

Hypothetical Data Table for Predicted Interactions of this compound with a Protein Active Site: This table is for illustrative purposes only and does not represent actual calculated data.

| This compound Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| N1 | Amino Acid X | Hydrogen Bond | Value |

| N8 | Amino Acid Y | Hydrogen Bond | Value |

| Pteridine Ring | Amino Acid Z | π-π Stacking | Value |

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing emphasis on environmental responsibility is steering the synthesis of heterocyclic compounds like 6-Bromopteridine towards more sustainable practices. Future research will prioritize the development of "green" synthetic routes characterized by reduced environmental impact, higher atom economy, and the use of less hazardous materials.

Key areas of development include:

Biocatalysis: Utilizing enzymes to perform highly selective reactions under mild conditions, reducing the need for harsh reagents and protecting groups.

Flow Chemistry: Employing continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processes.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Investigating microwave-assisted or mechanochemical syntheses that can significantly reduce reaction times and energy consumption. nih.gov

These approaches aim to refine established synthetic pathways, such as the Gabriel-Isay or Timmis reactions, to be more environmentally benign. mdpi.com

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Waste Prevention | Optimizing reactions to maximize the incorporation of all materials into the final product (high atom economy). | Reduced chemical waste and lower disposal costs. |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with water, ethanol, or solvent-free conditions. | Improved worker safety and reduced environmental pollution. |

| Energy Efficiency | Use of microwave irradiation or mechanochemistry to accelerate reactions. nih.gov | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials for the pyrimidine (B1678525) or pyrazine (B50134) ring precursors. | Reduced reliance on petrochemicals. |

| Catalysis | Employing reusable solid-phase catalysts or biocatalysts instead of stoichiometric reagents. rsc.org | Increased efficiency, easier product purification, and catalyst recycling. |

Exploration of Novel Reactivity Patterns for Diversification

The bromine atom at the C6 position of this compound is a versatile chemical handle, making the compound an ideal substrate for diversification. Future research will focus on exploring and exploiting its reactivity through modern synthetic methodologies to generate extensive libraries of novel pteridine (B1203161) derivatives.

A primary focus will be on transition-metal-catalyzed cross-coupling reactions. The C-Br bond is highly amenable to reactions such as:

Suzuki-Miyaura Coupling: Reacting this compound with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents. This is a well-established method for creating 6-aryl pterin (B48896) derivatives. nih.gov

Sonogashira Coupling: Introducing alkynyl groups, which can serve as precursors for further transformations or as components in functional materials. nih.gov

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds to introduce a wide range of primary and secondary amines at the C6 position.

Heck and Stille Couplings: Creating carbon-carbon bonds with alkenes and organostannanes, respectively.

This diversity-oriented synthesis approach allows for the systematic modification of the pteridine core, enabling the exploration of structure-activity relationships for various biological targets or the fine-tuning of material properties. nih.gov

| Reaction Type | Reagent/Catalyst System | Group Introduced at C6 | Potential Application |

| Suzuki-Miyaura | Arylboronic acid / Pd catalyst | Aryl, Heteroaryl | Medicinal chemistry (e.g., enzyme inhibitors), Organic electronics |

| Sonogashira | Terminal alkyne / Pd/Cu catalyst | Alkynyl | Click chemistry handles, Building blocks for polymers |

| Buchwald-Hartwig | Amine / Pd or Cu catalyst | Amino, Amido | Bioactive compounds, Hydrogen-bonding materials |

| Heck | Alkene / Pd catalyst | Alkenyl | Probes for biological systems, Conjugated materials |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery process, the synthesis and evaluation of this compound derivatives are increasingly being integrated with automated platforms. Automated synthesis robots can perform multi-step reactions, purifications, and analyses with high precision and throughput, enabling the rapid generation of large compound libraries based on the reactivity of the 6-bromo position.

Following synthesis, high-throughput screening (HTS) is employed to rapidly assess the biological activity or properties of the newly created compounds. chemdiv.comufl.edu HTS leverages robotic liquid handling and sensitive detection methods to test thousands of compounds in parallel against specific enzymes, receptors, or cell-based assays. chemdiv.com For instance, a library derived from this compound could be screened against targets like pteridine reductase or dihydrofolate reductase to identify potential inhibitors. nih.gov The development of high-throughput analytical techniques, such as liquid chromatography-mass spectrometry, is crucial for profiling the complex mixtures that can arise in cellular studies of pteridine metabolism and function. nih.gov

| Technology | Role in this compound Research | Key Advantage |

| Automated Synthesis | Rapid, parallel synthesis of derivative libraries from this compound. | Increased speed and reproducibility; reduced manual labor. |

| High-Throughput Screening (HTS) | Massively parallel testing of derivatives against biological targets. chemdiv.com | Rapid identification of "hit" compounds from large libraries. |

| High-Content Screening (HCS) | Automated microscopy to assess cellular effects of pteridine derivatives. | Provides multiparametric data on cellular phenotypes. |

| Affinity Selection-Mass Spectrometry | Screening compound mixtures against a target to identify binders. | Identifies binding molecules without requiring a functional assay. |

Advanced Computational Design and Virtual Screening for Pteridine Chemical Space

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pteridines, these methods allow for the rational design of novel derivatives and the efficient exploration of vast chemical spaces. Structure-based virtual screening, for example, uses the three-dimensional structure of a target protein to computationally dock millions of virtual compounds, predicting their binding affinity and orientation. nih.gov

This approach is particularly valuable for identifying novel inhibitors of enzymes like pteridine reductase, where computational models can guide the design of ligands with high specificity. nih.govresearchgate.netnih.govresearchgate.net Fragment-based drug design is another powerful computational strategy, where small molecular fragments are docked into a target's binding site and then computationally linked to create larger, more potent molecules. acs.org These in silico methods significantly reduce the time and cost associated with traditional screening by prioritizing the synthesis of compounds with the highest probability of success. tandfonline.com

| Computational Method | Description | Application to this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Screening virtual libraries of 6-substituted pteridines against enzymes like PTR1 or DHFR. acs.org |

| Virtual Screening | Computationally screens large libraries of compounds against a target structure. nih.gov | Identifying potential bioactive derivatives of this compound for synthesis. nih.govresearchgate.net |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features necessary for biological activity. | Designing novel pteridine derivatives that mimic the binding of known active compounds. |

| Quantum Mechanics (QM) | Calculates electronic structure and properties to predict reactivity and spectra. | Predicting the optical and electronic properties of novel pteridine-based dyes or materials. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessing the stability of a pteridine derivative within a protein binding site. |

Applications in Advanced Materials Chemistry

While pteridines are well-known for their biological roles, their unique heterocyclic structure also makes them attractive building blocks for advanced materials. The π-conjugated system of the pteridine core, which can be extended through substitution at the C6 position, opens up possibilities in materials science. Future research will explore the use of this compound as a precursor for materials such as:

Organic Dyes: By introducing chromophoric groups via cross-coupling reactions, novel fluorescent dyes with tunable emission properties can be developed for applications in bio-imaging and sensing.

Conductive Polymers: Incorporating the electron-deficient pteridine nucleus into polymer backbones could lead to new organic semiconductors with interesting electronic properties.

Organogelators and Piezofluorochromic Materials: Some pteridine derivatives have been shown to self-assemble into gels and exhibit changes in fluorescence in response to mechanical force, suggesting potential applications in sensors and smart materials. rsc.org

The versatility of this compound allows for the systematic synthesis of these materials, enabling a detailed investigation of how molecular structure correlates with bulk material properties.

Q & A

Q. How can researchers optimize the synthesis of 6-Bromopteridine to improve yield and purity?

Q. What are the critical steps for characterizing this compound using spectroscopic methods?

- Methodological Answer : Prioritize H/C NMR to confirm substitution patterns and bromine integration. UV-Vis spectroscopy can assess π-conjugation effects, while HRMS validates molecular weight. For crystallinity, perform X-ray diffraction (single-crystal preferred) to resolve structural ambiguities . Cross-reference spectral data with computational models (DFT) to validate electronic properties .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

-

Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Conduct dose-response curves (IC₅₀/EC₅₀) with triplicate measurements and include positive/negative controls. Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for statistical validation . For mechanistic contradictions, employ knock-out studies (CRISPR) or isotopic labeling to isolate pathways .

-

Example Workflow :

Replicate assays in standardized conditions (e.g., CLSI guidelines).

Validate compound stability under assay conditions (HPLC monitoring).

Use meta-analysis of published data to identify confounding variables (e.g., solvent cytotoxicity) .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in cross-coupling reactions?

-

Methodological Answer : Employ kinetic isotope effects (KIE) and intermediate trapping (e.g., TEMPO for radical pathways). Computational modeling (DFT, MD) can predict transition states and regioselectivity. For Pd-catalyzed reactions, in situ XAFS/XPS probes catalyst oxidation states . Contrast with analogous bromopyridines to isolate steric/electronic effects .

-

Case Study : Suzuki-Miyaura Coupling

| Mechanistic Probe | Application to this compound |

|---|---|

| Hammett Plot Analysis | Quantifies electronic effects on rate |

| Isotopic Labeling (²H) | Tracks H-transfer in reductive elimination |

Q. How can researchers design experiments to resolve conflicting spectral interpretations (e.g., NOE vs. XRD data)?

- Methodological Answer : Combine multiple techniques: NOE (solution-state) and XRD (solid-state) with temperature-dependent NMR to assess conformational flexibility. For ambiguous peaks, use 2D NMR (COSY, HSQC) or substitute bromine with a heavier atom (e.g., iodine) for phasing in XRD . Validate against computational NMR shifts (e.g., ACD/Labs) .

Methodological Best Practices

- Literature Review : Use SciFinder or Reaxys to compile kinetic/thermodynamic data for brominated heterocycles, prioritizing peer-reviewed journals over patents .

- Ethical Reporting : Disclose negative results (e.g., failed couplings) to avoid publication bias .

- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials with metadata (instrument parameters, software versions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.